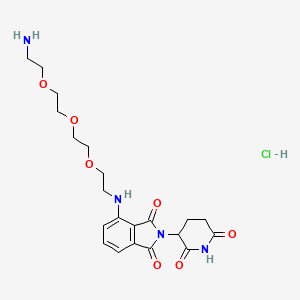
Chlorhydrate de Pomalidomide-PEG3-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-PEG3-Amine HCl salt (CAS: 2446474-09-3) is a small molecule drug used in the treatment of certain types of cancer, particularly multiple myeloma . It is a functionalized cereblon ligand for PROTAC (proteolysis-targeting chimeras) research and development .
Synthesis Analysis
Pomalidomide-PEG3-Amine HCl salt enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant amine for reactivity with a carboxyl group on the target ligand .
Molecular Structure Analysis
The molecular formula of Pomalidomide-PEG3-Amine HCl salt is C21H29ClN4O7 . The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidom
Applications De Recherche Scientifique
- Explication: Les PROTACs sont conçues pour dégrader sélectivement des protéines spécifiques en les recrutant pour l'ubiquitination et la dégradation protéasomique subséquente. Le chlorhydrate de Pomalidomide-PEG3-Amine agit comme un ligand qui se lie à la céréblon (CRBN), un composant du complexe E3 ubiquitine ligase. Cette interaction facilite la dégradation ciblée des protéines, ce qui en fait un outil précieux dans la découverte de médicaments et la recherche sur le cancer .
- Explication: La pomalidomide améliore l'activité des cellules T et des cellules tueuses naturelles (NK). Elle favorise la production de cytokines, telles que l'interféron-gamma (IFN-γ), et inhibe les cytokines inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-α). Les chercheurs explorent son potentiel dans les maladies auto-immunes, l'immunothérapie et la gestion de la maladie du greffon contre l'hôte (GVHD) .
- Explication: La pomalidomide, en association avec la dexaméthasone, améliore la survie sans progression chez les patients atteints de myélome multiple. Ses effets immunomodulateurs contribuent à son efficacité .
Développement des chimères de ciblage de la protéolyse (PROTACs)
Immunomodulation et activation des cellules immunitaires
Traitement du myélome multiple
En résumé, le this compound est prometteur dans divers domaines, allant de la thérapie anticancéreuse à l'immunomodulation et à l'administration ciblée de médicaments. Ses propriétés uniques en font un domaine de recherche passionnant pour les scientifiques et les cliniciens . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The primary target of Pomalidomide-PEG3-Amine HCl salt, also known as Pomalidomide-PEG3-C2-NH2 hydrochloride, is Cereblon (CRBN) . CRBN is a protein that serves as a substrate receptor for the CRL4 (CUL4-RBX1-DDB1) E3 ubiquitin ligase complex .
Mode of Action
Pomalidomide-PEG3-Amine HCl salt is an immunomodulatory agent with antineoplastic activity . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand . This compound enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . It inhibits the proliferation and induces apoptosis of various tumor cells .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By recruiting the E3 ubiquitin ligase to the target protein, it facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, particularly in multiple myeloma cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it should be stored at -5°C, kept dry, and avoid sunlight to maintain its stability . Furthermore, the compound’s water solubility and stability can be enhanced in its salt form .
Analyse Biochimique
Biochemical Properties
Pomalidomide-PEG3-Amine HCl salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly with the protein Cereblon (CRBN) . The compound’s interaction with CRBN is crucial for its function in the PROTAC technology .
Cellular Effects
The cellular effects of Pomalidomide-PEG3-Amine HCl salt are primarily related to its role in targeted protein degradation . It influences cell function by enabling the synthesis of molecules for targeted protein degradation . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pomalidomide-PEG3-Amine HCl salt involves its interaction with the protein Cereblon (CRBN) . This interaction enables the synthesis of molecules for targeted protein degradation . The compound exerts its effects at the molecular level through this interaction, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Dosage Effects in Animal Models
Pomalidomide, a related compound, has been studied in animal models of multiple myeloma .
Metabolic Pathways
The metabolic pathways of Pomalidomide-PEG3-Amine HCl salt involve cytochrome P450-mediated hydroxylation with subsequent glucuronidation . The notable oxidative metabolite, 5-Hydroxy pomalidomide, is formed primarily via CYP1A2 and CYP3A4 .
Transport and Distribution
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Subcellular Localization
It is known that the compound is used in the synthesis of molecules for targeted protein degradation .
Propriétés
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;/h1-3,16,23H,4-13,22H2,(H,24,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWILZBRPTQSQLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)
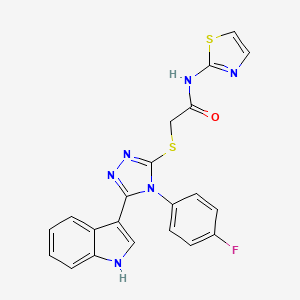
![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)
![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
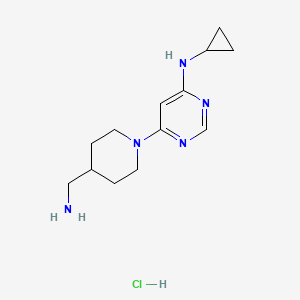
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)
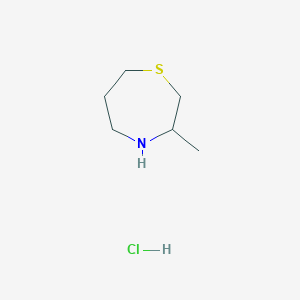
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
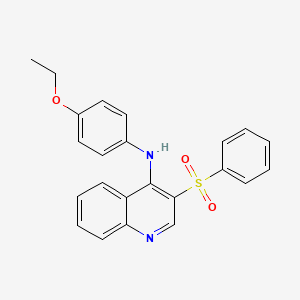
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
